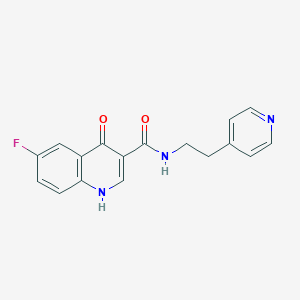![molecular formula C19H17N5O2 B12177368 N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B12177368.png)
N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide: is a synthetic organic compound that belongs to the class of indole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other established methods.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the indole ring using methylation reactions.
Attachment of the Phenoxyacetamide Moiety: The phenoxyacetamide moiety is attached through nucleophilic substitution reactions, often using phenol derivatives and acylating agents.
Formation of the Triazole Ring: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or other functional groups, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles and electrophiles, along with appropriate solvents and catalysts, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2,3-dione derivatives, while reduction can produce triazoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe in biological assays to study enzyme activity, protein interactions, and cellular processes.
Industry:
Agriculture: The compound may be explored for its potential as a pesticide or herbicide.
Cosmetics: It can be used in formulations for skincare products due to its potential bioactive properties.
Wirkmechanismus
The mechanism of action of N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
- N-(1H-indol-3-ylmethyl)-3,4-dimethoxybenzohydrazide
- N-(1H-indol-3-ylmethyl)-2-(4-methoxyphenyl)acetamide
- N-(1H-indol-3-ylmethyl)-2-(3,4-dimethoxyphenyl)acetamide
Uniqueness: N-(1-methyl-1H-indol-5-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide is unique due to the presence of both the indole and triazole rings, which confer distinct chemical and biological properties. The combination of these moieties allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C19H17N5O2 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(1-methylindol-5-yl)-2-[3-(1,2,4-triazol-4-yl)phenoxy]acetamide |
InChI |
InChI=1S/C19H17N5O2/c1-23-8-7-14-9-15(5-6-18(14)23)22-19(25)11-26-17-4-2-3-16(10-17)24-12-20-21-13-24/h2-10,12-13H,11H2,1H3,(H,22,25) |
InChI-Schlüssel |
DFKJERUXMBTPCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC(=C3)N4C=NN=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]phenyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B12177302.png)
![1-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}piperidine-3-carboxylic acid](/img/structure/B12177303.png)
![2-[3-oxo-3-(2-phenylmorpholino)propyl]-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12177315.png)
![N-[1-(2-morpholino-2-oxoethyl)-1H-indol-4-yl]acetamide](/img/structure/B12177322.png)
![7-(4-bromophenyl)-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B12177325.png)
![8-fluoro-4-oxo-N-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12177327.png)
![N-[1-(2-methoxyethyl)-1H-indol-4-yl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B12177331.png)
![2'-cyclopentyl-N-(4-methylthiazol-2-yl)-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12177332.png)
![N-[4-(acetylsulfamoyl)phenyl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12177345.png)
methanethione](/img/structure/B12177348.png)
![N-(3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)-1-isopropyl-1H-indole-6-carboxamide](/img/structure/B12177353.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12177363.png)

